molecular formula C15H12N6 B8735527 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8735527
M. Wt: 276.30 g/mol
InChI Key: XWDZMCCBAJDONY-UHFFFAOYSA-N
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Patent
US09079910B2

Procedure details

17 mg (0.13 mmol) of potassium carbonate were added to a solution of 13 mg (0.035 mmol) of tert-butyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolo[2,3-d]pyrimidine-7-carboxylate in 10 ml of methanol, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was evaporated, and the residue was purified by preparative HPLC, giving 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as colourless solid; HPLC/MS: 1.48 min, [M+H] 277;
Quantity
17 mg
Type
reactant
Reaction Step One
Name
tert-butyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolo[2,3-d]pyrimidine-7-carboxylate
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([N:14]1[CH:18]=[C:17]([C:19]2[C:27]3[CH:26]=[N:25][CH:24]=[N:23][C:22]=3[N:21](C(OC(C)(C)C)=O)[CH:20]=2)[N:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[CH2:7]([N:14]1[CH:18]=[C:17]([C:19]2[C:27]3[CH:26]=[N:25][CH:24]=[N:23][C:22]=3[NH:21][CH:20]=2)[N:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
17 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tert-butyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolo[2,3-d]pyrimidine-7-carboxylate
Quantity
13 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C1=CN(C=2N=CN=CC21)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C1=CNC=2N=CN=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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